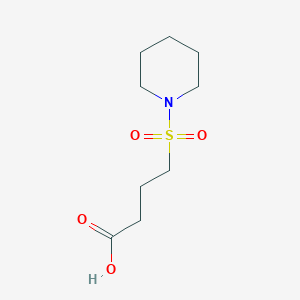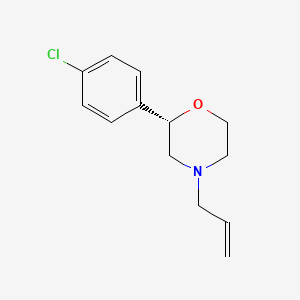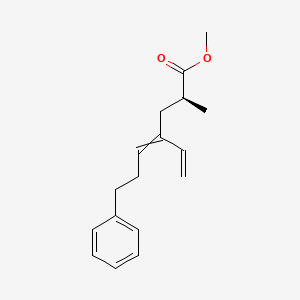
methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate typically involves esterification reactions. One common method is the reaction between an alcohol and a carboxylic acid in the presence of an acid catalyst. For instance, the reaction between (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoic acid and methanol in the presence of sulfuric acid can yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Microwave-assisted synthesis is another method that can be employed to speed up the reaction process and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Ozone (O3) is commonly used for oxidative cleavage of alkenes to form carbonyl compounds.
Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used to convert esters to alcohols.
Substitution: Sodium hydroxide (NaOH) can be used in basic hydrolysis to convert esters to carboxylic acids.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. These metabolites can then interact with various enzymes and receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-methyl-3-phenylpropanoate: Another ester with a similar structure but different functional groups.
Ethyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate: Similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
919284-05-2 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate |
InChI |
InChI=1S/C17H22O2/c1-4-15(13-14(2)17(18)19-3)11-8-12-16-9-6-5-7-10-16/h4-7,9-11,14H,1,8,12-13H2,2-3H3/t14-/m0/s1 |
Clave InChI |
MLXBVKFJNGFUIJ-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)C(=O)OC |
SMILES canónico |
CC(CC(=CCCC1=CC=CC=C1)C=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-6-chloro-N-[(1R)-1-(4-methoxyphenyl)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B12635391.png)
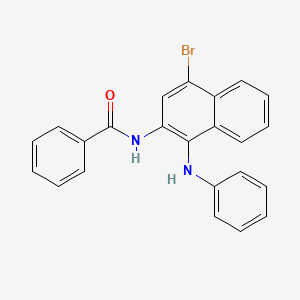
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B12635416.png)
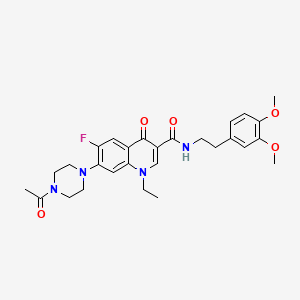
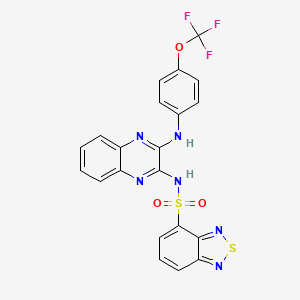
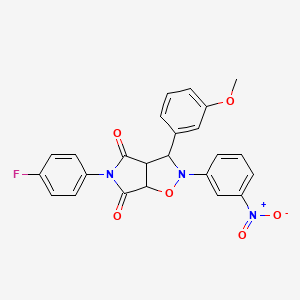

![2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12635448.png)
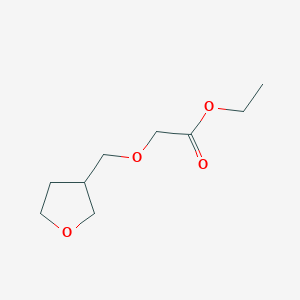
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-](/img/structure/B12635458.png)
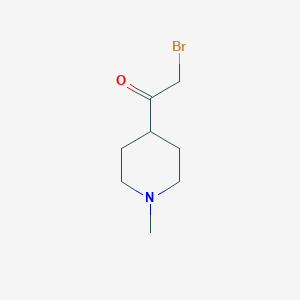
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)
